molecular formula C18H22ClN3O3 B2445726 8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-14-0

8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2445726
CAS No.: 1021067-14-0
M. Wt: 363.84
InChI Key: FUKVCMDUWXVXHN-UHFFFAOYSA-N
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Description

Spirotetramat, a compound with a similar structure, is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The overall yield can be around 20.4% .


Molecular Structure Analysis

The molecular structure of similar compounds like 2,8-Diazaspiro[4.5]decane can be found in chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Scientific Research Applications

Antimicrobial and Detoxification Applications

  • N-Halamine-Coated Cotton : A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione was used to create N-halamine-coated cotton for antimicrobial and detoxification purposes. This cotton demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, and was used to oxidize a chemical mustard simulant to a less toxic derivative (Ren et al., 2009).

Pharmaceutical Research

  • Treatment of Anemia : 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been studied as pan-inhibitors of the hypoxia-inducible factor prolyl hydroxylase for the treatment of anemia. These compounds showed potential in upregulating erythropoietin in vivo (Váchal et al., 2012).

Myelostimulating Activity

  • Bone Marrow Hematopoiesis : Some derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have exhibited myelostimulating activity, aiding in the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Anticonvulsant Activity

  • Novel Derivatives for Neurotoxic Properties : A series of derivatives were synthesized to evaluate their anticonvulsant and neurotoxic properties, demonstrating potential in the treatment of seizure disorders (Obniska et al., 2006).

Biocidal Properties

  • N-Halamine Nanofibers : By incorporating a cyclic N-halamine precursor derived from 1,3,8-triazaspiro[4.5]decane-2,4-dione into polyacrylonitrile fibrous mats, researchers developed biocidal nanofibers with promising applications in water and air filtration (Ren et al., 2013).

Crystallographic Studies

  • Structural Analysis : Studies on the crystal structures of compounds like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have provided insights into their conformation and packing preferences, crucial for understanding their interactions and reactivity (Lazić et al., 2022).

Ultrasonic Synthesis

  • Novel Derivatives Synthesis : Utilizing ultrasound-assisted methods, researchers synthesized novel 1,3,8-triazaspiro[4.5]decane urea derivatives, showcasing a more environmentally friendly and efficient synthesis approach (Velupula et al., 2021).

Mechanism of Action

While the mechanism of action for your specific compound is not available, spirotetramat, a similar compound, works by being transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Properties

IUPAC Name

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-2-3-15(23)21-10-8-18(9-11-21)16(24)22(17(25)20-18)12-13-4-6-14(19)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKVCMDUWXVXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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